Methestrol dipropionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methestrol dipropionate is synthesized through the esterification of methestrol (or promethestrol) with propanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Methestrol dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methestrol dipropionate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of esterification and substitution reactions.
Biology: Investigated for its estrogenic activity and its effects on cellular processes.
Medicine: Explored for its potential use in hormone replacement therapy and the treatment of estrogen deficiency.
Mechanism of Action
Methestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogenic activity.
Hexestrol: A related compound with similar chemical structure and estrogenic properties.
Dienestrol: Another stilbestrol derivative with estrogenic activity.
Uniqueness: Methestrol dipropionate is unique due to its specific esterification with propanoic acid, which influences its pharmacokinetic properties and clinical applications. Compared to other similar compounds, this compound has distinct metabolic pathways and receptor binding affinities, making it suitable for specific therapeutic uses .
Properties
CAS No. |
84-13-9 |
---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[2-methyl-4-[4-(3-methyl-4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C26H34O4/c1-7-21(19-11-13-23(17(5)15-19)29-25(27)9-3)22(8-2)20-12-14-24(18(6)16-20)30-26(28)10-4/h11-16,21-22H,7-10H2,1-6H3 |
InChI Key |
ORHVFDBDWJTZIN-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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